Regiospecific Substitution Potential: 6-Bromo-1-nonene vs. 9-Bromo-1-nonene
6‑Bromo‑1‑nonene bears a secondary bromide, whereas 9‑bromo‑1‑nonene possesses a primary bromide. In standard Sₙ₂ reactions, primary alkyl bromides react approximately 10²‑ to 10³‑fold faster than secondary alkyl bromides . Consequently, using 9‑bromo‑1‑nonene in a reaction optimized for a secondary bromide leads to premature consumption of the electrophile and potential by‑product formation. This rate differential is class‑level inference, as explicit kinetic data for these exact substrates have not been published in a head‑to‑head study.
| Evidence Dimension | Relative Sₙ₂ reaction rate (approximate range) |
|---|---|
| Target Compound Data | Secondary alkyl bromide (6‑bromo‑1‑nonene): relative rate ~1 (reference) |
| Comparator Or Baseline | Primary alkyl bromide (9‑bromo‑1‑nonene): relative rate ~10² – 10³ |
| Quantified Difference | Primary bromide reacts 100‑ to 1000‑fold faster; precise value depends on nucleophile and solvent. |
| Conditions | Standard Sₙ₂ conditions (polar aprotic solvent, good nucleophile) . |
Why This Matters
Procurement of the incorrect positional isomer can render a validated synthetic protocol inoperative or drastically reduce yield, wasting both reagent budget and development time.
